molecular formula C23H17F3N2O4 B4579871 2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide

2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide

Cat. No. B4579871
M. Wt: 442.4 g/mol
InChI Key: PXWVLTOHQNJHAJ-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide” is a compound that belongs to the class of acrylamide derivatives, known for their varied applications in the field of organic chemistry and materials science. This report delves into the compound's synthesis, structure, and properties based on scientific research.

Synthesis Analysis

The synthesis of similar furan and acrylamide derivatives involves condensation reactions and various catalytic processes. For instance, Saikachi and Suzuki (1959) reported the synthesis of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters by condensation of acryloyl chloride derivatives with amines and alcohols, although these derivatives showed limited solubility and activity in water, which could be a factor in the synthesis of the compound (Saikachi & Suzuki, 1959).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives can significantly influence their chemical and physical properties. Song et al. (2015) synthesized 3-aryl-2-cyano acrylamide derivatives and analyzed their molecular interactions and optical properties, demonstrating how the structural arrangement affects their luminescence and quantum yields. These insights could be applicable to understanding the molecular structure and behavior of our compound of interest (Song et al., 2015).

Chemical Reactions and Properties

Acrylamide derivatives participate in various chemical reactions, such as cyclization and addition reactions, that influence their functional properties. Burgaz et al. (2007) described the oxidative cyclization of acrylamides to form cyano dihydrofuran derivatives, a reaction that could be relevant for modifying or enhancing the chemical properties of the compound in focus (Burgaz et al., 2007).

Physical Properties Analysis

The physical properties of acrylamide derivatives, including solubility, crystallinity, and thermal behavior, are crucial for their practical applications. The synthesis and crystal growth studies of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide by Gupta et al. (2013) provide a comprehensive analysis of the compound's thermal properties and crystal structure, offering insights into the behavior of similar compounds under various conditions (Gupta et al., 2013).

properties

IUPAC Name

(E)-2-cyano-N-(2-methoxyphenyl)-3-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O4/c1-30-21-8-3-2-7-20(21)28-22(29)15(13-27)11-18-9-10-19(32-18)14-31-17-6-4-5-16(12-17)23(24,25)26/h2-12H,14H2,1H3,(H,28,29)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWVLTOHQNJHAJ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)COC3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)COC3=CC=CC(=C3)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide
Reactant of Route 3
Reactant of Route 3
2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide
Reactant of Route 4
Reactant of Route 4
2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide
Reactant of Route 5
Reactant of Route 5
2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide
Reactant of Route 6
Reactant of Route 6
2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.